molecular formula C17H20ClNO B11839265 5-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

5-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B11839265
M. Wt: 289.8 g/mol
InChI Key: FHFVBYIQVGOLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a tetrahydronaphthalene (tetralin) derivative featuring a benzyloxy group at the C5 position and a primary amine group at the C1 position, stabilized as a hydrochloride salt. Its benzyloxy substituent contributes to increased lipophilicity compared to unsubstituted analogues, influencing solubility and membrane permeability.

Properties

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

IUPAC Name

5-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C17H19NO.ClH/c18-16-10-4-9-15-14(16)8-5-11-17(15)19-12-13-6-2-1-3-7-13;/h1-3,5-8,11,16H,4,9-10,12,18H2;1H

InChI Key

FHFVBYIQVGOLBB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)OCC3=CC=CC=C3)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves several steps. One common method includes the following steps:

    Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Benzyloxy Group: This step involves the alkylation of the tetrahydronaphthalene core with benzyl alcohol in the presence of a strong base.

    Formation of the Hydrochloride Salt: The final step involves the protonation of the amine group with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction of the amine group can yield secondary or tertiary amines.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride
  • Structure : Benzyloxy at C6, amine at C2.
  • Molecular Weight : 361.88 g/mol (C₁₈H₂₄ClN₅O).
  • Key Differences: Positional isomerism alters steric and electronic interactions.
  • Applications : Used in structure-activity relationship (SAR) studies for kinase inhibitors .
1,2,3,4-Tetrahydronaphthalen-1-amine Hydrochloride (Parent Compound)
  • Structure: No substituents; amine at C1.
  • Molecular Weight : 183.68 g/mol (C₁₀H₁₃N·HCl).
  • Key Differences : Absence of the benzyloxy group results in lower molecular weight and reduced lipophilicity, likely improving aqueous solubility but decreasing membrane permeability.
  • Applications : Baseline compound for studying substituent effects in tetralin amines .

Substituent Variations

5-(tert-Butyl)-1,2,3,4-tetrahydronaphthalen-1-amine
  • Structure : tert-Butyl at C5, amine at C1.
  • Molecular Weight : 217.36 g/mol (C₁₄H₂₁N·HCl).
  • Safety : Classified for laboratory research use only, with distinct handling precautions .
(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride
  • Structure : Methoxy at C5, thiophene-ethyl and propyl groups on the amine.
  • Molecular Weight: 365.96 g/mol (C₂₀H₂₈ClNOS).
  • Key Differences : Methoxy’s electron-donating nature contrasts with benzyloxy’s electron-withdrawing effect, altering electronic distribution. The thiophene moiety introduces heterocyclic interactions, enhancing affinity for serotonin or dopamine receptors.
  • Applications : Explored in neuropharmacology for dopaminergic modulation .

Functional Group Modifications

6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
  • Structure : Dimethoxy groups at C6 and C7, amine at C1.
  • Molecular Weight: 273.78 g/mol (C₁₂H₁₈ClNO₂).
  • Key Differences: Polar dimethoxy groups enhance water solubility, making this derivative more suitable for intravenous formulations. The electron-rich aromatic system may improve binding to catecholamine receptors.
  • Availability : Supplied by Ambeed, Inc. for research applications .
(S)-5-Methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-amine
  • Structure : Methyl at C5, piperazinyl at C8, amine at C2.
  • Molecular Weight : 525.25 g/mol (C₂₉H₃₂F₃N₄O₂).
  • Key Differences : Piperazine enhances solubility via protonation at physiological pH. The trifluoromethyl group increases metabolic stability and bioavailability.
  • Applications : SAR studies for kinase inhibitors highlight its role in optimizing potency and selectivity .

Key Findings

  • Positional Isomerism : Shifting the benzyloxy group from C5 to C6 (as in ) alters steric and electronic profiles, impacting target selectivity.
  • Substituent Effects : Electron-withdrawing groups (e.g., benzyloxy) reduce electron density on the tetralin ring compared to electron-donating groups (e.g., methoxy), influencing receptor interactions.
  • Solubility vs. Permeability : Polar substituents (e.g., dimethoxy ) improve solubility but may reduce blood-brain barrier penetration, whereas lipophilic groups (e.g., tert-butyl ) enhance permeability at the cost of solubility.

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